molecular formula C14H11N3O2 B8314188 1,4-dihydro-6-nitro-2-phenylQuinazoline

1,4-dihydro-6-nitro-2-phenylQuinazoline

Cat. No.: B8314188
M. Wt: 253.26 g/mol
InChI Key: AJAGSBHFSKVTFF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1,4-Dihydro-6-nitro-2-phenylquinazoline is a quinazoline derivative characterized by a partially reduced dihydroquinazoline core, a nitro group at the 6-position, and a phenyl substituent at the 2-position (Figure 1). Quinazolines are heterocyclic aromatic compounds with a bicyclic structure composed of a benzene ring fused to a pyrimidine ring. The nitro group at the 6-position may enhance electrophilic reactivity or participate in hydrogen bonding, while the 2-phenyl substituent contributes steric bulk and lipophilicity.

Properties

Molecular Formula

C14H11N3O2

Molecular Weight

253.26 g/mol

IUPAC Name

6-nitro-2-phenyl-1,4-dihydroquinazoline

InChI

InChI=1S/C14H11N3O2/c18-17(19)12-6-7-13-11(8-12)9-15-14(16-13)10-4-2-1-3-5-10/h1-8H,9H2,(H,15,16)

InChI Key

AJAGSBHFSKVTFF-UHFFFAOYSA-N

Canonical SMILES

C1C2=C(C=CC(=C2)[N+](=O)[O-])NC(=N1)C3=CC=CC=C3

Origin of Product

United States

Chemical Reactions Analysis

Types of Reactions

1,4-Dihydro-6-nitro-2-phenylQuinazoline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazolinone derivatives.

    Reduction: Reduction of the nitro group to an amino group is a common reaction.

    Substitution: Electrophilic substitution reactions can occur at the phenyl ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Iron powder and concentrated hydrochloric acid are frequently used.

    Substitution: Reagents like bromine or chlorine can be used for halogenation reactions.

Major Products

The major products formed from these reactions include various quinazolinone derivatives, which have significant biological activities .

Scientific Research Applications

1,4-Dihydro-6-nitro-2-phenylQuinazoline has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 1,4-dihydro-6-nitro-2-phenylQuinazoline involves its interaction with various molecular targets. It can inhibit specific enzymes or receptors, leading to its biological effects. For example, it may inhibit protein kinases, which play a crucial role in cell signaling pathways .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table summarizes key structural and functional differences between 1,4-dihydro-6-nitro-2-phenylquinazoline and related quinazoline/quinoline derivatives:

Compound Core Structure Substituents Synthetic Pathway Reported Activity Reference
This compound Dihydroquinazoline 6-nitro, 2-phenyl Not explicitly detailed in evidence; likely involves cyclization of nitro-substituted precursors. Not explicitly reported.
Imidazo[4,5-g]quinazolines Imidazo-quinazoline 2,6,8-triaryl groups (e.g., phenyl, pyridyl) Condensation of 6-fluoro-1H-benzo[d]imidazol-5-amines with aldehydes (e.g., benzaldehyde). Broad pharmacological potential implied.
2-Phenyl-1H-imidazo[4,5-f]quinolines Imidazo-quinoline 2-phenyl, variable substituents at N1 (e.g., methyl) Reduction of 6-nitroquinoline-5-amine to diamine intermediate, followed by cyclization with benzaldehyde. Antimicrobial activity demonstrated.
4-(4-Methyl-1,4-diazepan-1-yl)-2-(trifluoromethyl)quinazoline Quinazoline 4-diazepane, 2-trifluoromethyl Not detailed in evidence; likely involves nucleophilic substitution or metal-catalyzed coupling. No activity data provided.
1-Ethyl-6-fluoro-3-formyl-1,4-dihydro-4-oxo-7-piperazinylquinoline Dihydroquinoline 1-ethyl, 6-fluoro, 3-formyl, 7-piperazinyl Synthesis not described in evidence; piperazinyl groups often introduced via SNAr reactions. No activity data provided.

Structural and Functional Insights

  • Core Modifications: The dihydroquinazoline core in the target compound reduces aromaticity compared to fully conjugated quinazolines (e.g., imidazo[4,5-g]quinazolines ), which may influence redox behavior or binding interactions.
  • Substituent Effects: Nitro Group: The 6-nitro group in the target compound contrasts with electron-withdrawing trifluoromethyl groups in or electron-donating piperazinyl groups in . Nitro groups are known to modulate bioavailability and metabolic stability. Phenyl vs. Heteroaryl: The 2-phenyl group in the target compound differs from pyridyl or thiophenyl substituents in imidazo[4,5-g]quinazolines , which may alter solubility and target selectivity.
  • Synthetic Accessibility :

    • The target compound’s synthesis likely parallels methods for imidazo-quinazolines (e.g., aldehyde-mediated cyclization ), but the absence of an imidazole ring simplifies the pathway compared to fused derivatives.

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